2-Bromo-1,3-dichlorobenzene
Overview
Description
2-Bromo-1,3-dichlorobenzene is an organic compound with the molecular formula C6H3BrCl2. It is a derivative of benzene, where two chlorine atoms and one bromine atom are substituted on the benzene ring. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine substituents on a benzene ring .
Scientific Research Applications
2-Bromo-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Safety and Hazards
2-Bromo-1,3-dichlorobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing its vapors or dust .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1,3-dichlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile . One carbon gets a positive charge, while the other forms a C-E bond . This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen . This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-dichlorobenzene can be synthesized through various methods. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction. This process involves converting the amine group into a diazonium salt, which is then replaced by a bromine atom .
Industrial Production Methods: In industrial settings, the production of this compound often involves electrophilic aromatic substitution reactions. These reactions typically use bromine and chlorine as electrophiles to substitute hydrogen atoms on the benzene ring. The reaction conditions, such as temperature and the presence of catalysts, are carefully controlled to ensure the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is a common reagent for nucleophilic substitution reactions involving this compound.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Comparison with Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 1-Bromo-2,5-dichlorobenzene
- 1-Bromo-2,6-dichlorobenzene
Comparison: 2-Bromo-1,3-dichlorobenzene is unique due to its specific substitution pattern on the benzene ring. This pattern influences its reactivity and the types of reactions it can undergo. Compared to other bromochlorobenzenes, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-bromo-1,3-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOIDOQAQPUVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173006 | |
Record name | 1-Bromo-2,6-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173006 | |
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Molecular Weight |
225.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
Record name | 1-Bromo-2,6-dichlorobenzene | |
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CAS No. |
19393-92-1 | |
Record name | 2-Bromo-1,3-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19393-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,6-dichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393921 | |
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Record name | 2-Bromo-1,3-dichlorobenzene | |
Source | DTP/NCI | |
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Record name | 1-Bromo-2,6-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173006 | |
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Record name | 1-bromo-2,6-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.092 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Bromo-1,3-dichlorobenzene useful in organic synthesis, particularly for reactions involving palladium catalysts?
A1: this compound serves as a valuable reagent in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom allows it to participate in oxidative addition with palladium catalysts, a crucial step in forming carbon-carbon bonds. The two chlorine substituents, due to their electron-withdrawing nature, can influence the reactivity and regioselectivity of these reactions. [, ] For instance, in the palladium-catalyzed direct arylation of 3-substituted thiophenes, this compound shows a preference for bonding at the less sterically hindered C5 position, enabling the synthesis of specific isomers of diarylthiophenes. []
Q2: Can you provide an example of how this compound is used in the synthesis of macrocyclic compounds?
A2: this compound acts as a building block in synthesizing polyaza macrocycles through palladium-catalyzed amination reactions. [] While the specific details of the reaction are not provided in the abstract, this approach likely involves reacting this compound with suitable diamine or polyamine linkers in the presence of a palladium catalyst. The palladium catalyst facilitates the coupling between the bromine atom of this compound and the nitrogen atoms of the amine linkers, ultimately forming the desired macrocyclic structures. []
Q3: How does the structure of this compound relate to its function in the synthesis of zirconium and hafnium complexes for olefin polymerization?
A3: While this compound itself is not directly involved in the final zirconium and hafnium complexes, it serves as a precursor for synthesizing the ligand (2,6-Cl2C6H3NHCH2CH2)2NMe (H2[ArClN2NMe]). [] This ligand is synthesized via a palladium-catalyzed coupling reaction with (H2NCH2CH2)2NH, utilizing the reactivity of the bromine substituent in this compound. [] The resulting triamine ligand with its chlorine substituents plays a crucial role in the stability and activity of the resulting zirconium and hafnium complexes used for 1-hexene polymerization. []
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